6-Chloro-5-methoxy-1H-indole can be sourced from various chemical suppliers and is classified under heterocyclic compounds. It is particularly noted for its applications in pharmaceutical research due to its potential biological activities. The compound is often used as a building block in organic synthesis and medicinal chemistry.
The synthesis of 6-chloro-5-methoxy-1H-indole typically involves several steps:
The molecular formula of 6-chloro-5-methoxy-1H-indole is with a molecular weight of approximately 179.62 g/mol. The structural representation includes:
TVCSWKCDLCMNNA-UHFFFAOYSA-N
COC1=C(C(=C(C2=C1C(=CN2)Cl)C=C)N)C
This structure highlights the unique positioning of the chlorine and methoxy groups on the indole ring, which significantly influences its chemical reactivity and biological activity.
6-Chloro-5-methoxy-1H-indole undergoes various chemical reactions:
These reactions are essential for modifying the compound for various applications in research and industry.
The mechanism of action of 6-chloro-5-methoxy-1H-indole involves its interaction with specific biological targets:
The diverse effects on cellular processes make it a valuable compound in pharmacological research.
The physical properties of 6-chloro-5-methoxy-1H-indole include:
Chemical properties include:
These properties are crucial for determining its applicability in various chemical reactions and formulations .
6-Chloro-5-methoxy-1H-indole has several applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: